2.7‑Fold Higher 5‑HT2A Affinity Versus Parent AMDA in Head‑to‑Head Radioligand Binding
In competitive radioligand binding assays using [³H]ketanserin at cloned human 5‑HT2A receptors, 3‑methoxy‑AMDA (compound 4) achieved a Ki of 7.5 nM, representing a 2.7‑fold improvement over the parent compound AMDA (Ki = 20 nM) measured under identical experimental conditions within the same study [1]. This affinity gain is attributed to a productive hydrogen‑bond interaction between the 3‑methoxy oxygen and hydrogen‑bond‑donating sidechains in the receptor binding pocket [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.5 nM |
| Comparator Or Baseline | AMDA (unsubstituted parent): Ki = 20 nM |
| Quantified Difference | 2.7-fold improvement (13.5 nM absolute Ki reduction) |
| Conditions | [³H]ketanserin displacement at cloned human 5-HT2A receptors; values are means of quadruplicate determinations (SEM typically 15–25%) |
Why This Matters
Procurement of 3‑MeO‑AMDA over unsubstituted AMDA provides measurably superior target engagement, reducing the concentration required for receptor occupancy in competitive binding or functional assay settings.
- [1] Dewkar GK, Peddi S, Mosier PD, Roth BL, Westkaemper RB. Methoxy-substituted 9-aminomethyl-9,10-dihydroanthracene (AMDA) derivatives exhibit differential binding affinities at the 5-HT(2A) receptor. Bioorg Med Chem Lett. 2008;18(19):5268-5271. Table 1. View Source
